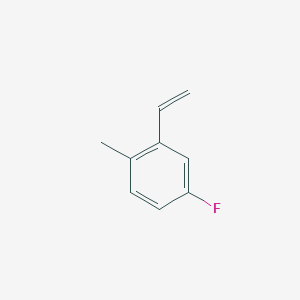

2-Ethenyl-4-fluoro-1-methylbenzene

Descripción general

Descripción

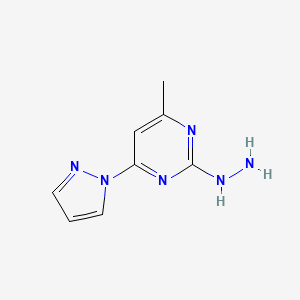

2-Ethenyl-4-fluoro-1-methylbenzene, also known as 4-Ethynyl-1-fluoro-2-methylbenzene, is a chemical compound that has been reported to afford 1,4-disubstituted 1,2,3-triazole on reaction with azide under typical Cu (I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions .

Synthesis Analysis

The synthesis of benzene derivatives like 2-Ethenyl-4-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution. A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular formula of 2-Ethenyl-4-fluoro-1-methylbenzene is FC6H3(CH3)C≡CH . The structure of benzene is a planar molecule containing a ring of six carbon atoms, each with a hydrogen atom attached. The six carbon atoms form a perfectly regular hexagon. All of the carbon-carbon bonds have exactly the same lengths - somewhere between single and double bonds. There are delocalized electrons above and below the plane of the ring .Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . 4-Ethynyl-1-fluoro-2-methylbenzene has been reported to afford 1,4-disubstituted 1,2,3-triazole on reaction with azide under typical Cu (I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethenyl-4-fluoro-1-methylbenzene include a density of 1.0±0.1 g/cm^3, a boiling point of 168.4±33.0 °C at 760 mmHg, and a molecular weight of 134.15 .Aplicaciones Científicas De Investigación

Complexation with Zinc Ions

2-Ethenyl-4-fluoro-1-methylbenzene shows potential in forming fluorescent complexes with zinc ions. A study on a similar compound, 2-((E)-2-phenyl)ethenyl-8-(N-4-methylbenzenesulfonyl)aminoquinol-6-yloxyacetic acid, demonstrates its ability to complex with Zn2+ ions, indicating potential applications in detecting and analyzing zinc ion concentrations in various environments (Coleman, May, & Lincoln, 2010).

Role in Methanol-to-Olefins Conversion

In the conversion of methanol to olefins, compounds like 2-Ethenyl-4-fluoro-1-methylbenzene play a critical role. Research on the hydrocarbon pool in the methanol-to-olefins reaction over zeolite H-ZSM-5 showed that methylbenzenes, which are structurally similar, are key intermediates in this process, influencing the selectivity and efficiency of the conversion (Wang et al., 2015).

Interaction with NH-Heterocyclic Compounds

Research on 1-Fluoro-2,4-dinitrobenzene, a compound with some structural similarity to 2-Ethenyl-4-fluoro-1-methylbenzene, revealed its reactivity with various NH-heterocyclic compounds. This suggests that 2-Ethenyl-4-fluoro-1-methylbenzene could have potential applications in forming complexes with NH-heterocyclic compounds, which could be useful in chemical synthesis or analysis (Wilshire, 1966).

Photochromic Polymer Composites

2-Ethenyl-4-fluoro-1-methylbenzene could potentially be used in the development of photochromic polymer composites. A study using similar compounds showed the feasibility of two-photon recording and readout in photochromic polymer composites, indicating applications in advanced data storage technologies (Corredor et al., 2007).

Electrochemical Fluorination

This compound's potential in the electrochemical fluorination of aromatic compounds is suggested by research on toluene, monofluoromethylbenzene, and difluoromethylbenzene. These studies demonstrate the transformation of these compounds under electrochemical conditions, pointing to possible applications in chemical synthesis and material science (Momota et al., 1998).

Safety And Hazards

Propiedades

IUPAC Name |

2-ethenyl-4-fluoro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c1-3-8-6-9(10)5-4-7(8)2/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLAYXBTTOEKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethenyl-4-fluoro-1-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)

![4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1450451.png)

![6-Azaspiro[3.4]octan-7-one](/img/structure/B1450453.png)